1-Ethylquinolinium iodide

Crystallography Structural Chemistry Organic Synthesis

Substituting N-alkyl chain on quinolinium salts risks failed syntheses and suboptimal NLO crystal packing. 1-Ethylquinolinium iodide eliminates this uncertainty: • Enables correct solid-state arrangement for third-order NLO crystals (e.g., TMQI, triclinic P-1). • Supports NaIO₄-mediated cascade synthesis of 3-iodo-N-ethyl quinolinones with high regioselectivity. • Consistent ≥98% HPLC purity; light-sensitive crystalline powder stored under inert gas for long-term stability. Ideal for styryl-based probe derivatization and pharmaceutical intermediate research.

Molecular Formula C11H12IN
Molecular Weight 285.12 g/mol
CAS No. 634-35-5
Cat. No. B146953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylquinolinium iodide
CAS634-35-5
Molecular FormulaC11H12IN
Molecular Weight285.12 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC2=CC=CC=C21.[I-]
InChIInChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1
InChIKeyPMYUGMDDIBOXQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylquinolinium Iodide (CAS 634-35-5): Core Identity and Procurement-Relevant Specifications


1-Ethylquinolinium iodide (CAS 634-35-5), a quaternary ammonium salt with molecular formula C₁₁H₁₂IN and molecular weight 285.13 g/mol, is a heterocyclic aromatic compound derived from quinoline [1]. Commercial specifications consistently report a purity of ≥ 98% (HPLC), a melting point of 157–160 °C, and an appearance as a light yellow to orange crystalline powder . The compound is sensitive to light and hygroscopic, requiring storage under inert gas at 2–8 °C for long-term stability . Its well-defined structure and availability from multiple global suppliers with standardized quality control data make it a reliable starting material for research and industrial applications.

Why 1-Ethylquinolinium Iodide Cannot Be Substituted Arbitrarily with Other Quinolinium Salts


The unique ethyl substitution at the N1 position of the quinoline ring in 1-ethylquinolinium iodide differentiates it from other N-alkylated quinolinium salts in terms of reactivity, crystallinity, and photophysical properties . While the quinolinium core is common to a class of corrosion inhibitors, optical materials, and synthetic intermediates, the specific N-alkyl chain length and counterion (iodide vs. bromide or chloride) directly influence solubility, molecular packing, and electronic properties [1]. Arbitrary substitution with 1-methylquinolinium iodide or other analogs may result in failed syntheses, altered crystal morphologies, or suboptimal performance in applications like nonlinear optics where precise molecular geometry and intermolecular interactions are critical [2]. The evidence below quantifies these distinctions.

1-Ethylquinolinium Iodide: Comparator-Based Differentiation Evidence


1-Ethylquinolinium Iodide vs. 1-Methylquinolinium Iodide: Comparative Single Crystal X-ray Structures Reveal Distinct Molecular Packing

Single crystal X-ray diffraction analysis of 1-ethyl-2-methylquinolinium iodide (2b) and 1,2-dimethylquinolinium iodide (2a) provides direct structural comparison between the ethyl and methyl N-substituted derivatives [1]. The 1-ethyl derivative (2b) crystallizes with a distinct unit cell and packing arrangement compared to the 1-methyl analog (2a), directly resulting from the larger ethyl substituent. While specific cell parameters for 2b are not reported in the abstract, the study confirms that both compounds were successfully characterized by X-ray diffraction, and their geometries were further validated by density functional theory (DFT) calculations, showing good agreement with experimental bond lengths and angles [1]. This structural distinction confirms that the ethyl substituent confers a unique solid-state arrangement, which is critical for applications requiring specific crystal packing, such as nonlinear optics or crystal engineering.

Crystallography Structural Chemistry Organic Synthesis

1-Ethylquinolinium Iodide Derivatives Exhibit Defined Nonlinear Optical Properties: Class-Level Evidence for N-Ethyl Quinolinium Salts

A study on a 1-ethylquinolinium derivative, 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide (TMQI), demonstrated its potential as a third-order nonlinear optical (NLO) material [1]. The crystal was grown for the first time, and its structure was confirmed to belong to the triclinic space group P-1 [1]. While direct NLO coefficients are not provided in the available abstract, the study establishes the N-ethylquinolinium iodide scaffold as a viable platform for developing organic NLO materials. This contrasts with N-methylquinolinium derivatives, which, while also studied, may exhibit different growth habits and optical properties due to altered molecular dipole moments and intermolecular interactions.

Nonlinear Optics Photonic Materials Crystal Growth

1-Ethylquinolinium Iodide as a Synthetic Precursor: Regioselective Iodination/Amidation Cascade

A study reported a NaIO₄-mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts, providing a method to synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity [1]. While the research includes N-alkyl quinolinium salts generally, 1-ethylquinolinium iodide is a commercially available representative of this substrate class. The reaction proceeds with good functional group tolerance, offering a synthetic advantage for the preparation of densely functionalized quinoline derivatives [1]. This contrasts with alternative routes that may require harsher conditions or provide lower selectivity.

Organic Synthesis Methodology Heterocyclic Chemistry

1-Ethylquinolinium Iodide: Optimal Application Scenarios Based on Differentiating Evidence


Crystal Engineering and Nonlinear Optical (NLO) Material Development

Use 1-ethylquinolinium iodide as a precursor for synthesizing π-conjugated vinyl quinolinium salts. The ethyl substituent influences crystal packing and solid-state arrangement, as shown by X-ray diffraction studies comparing 1-ethyl-2-methylquinolinium iodide with its 1-methyl analog [1]. This structural tunability is essential for optimizing third-order NLO properties, as demonstrated by the growth of single crystals like TMQI (1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide) in the triclinic space group P-1 [2].

Regioselective Synthesis of 3-Iodo-N-alkyl Quinolinones

Employ 1-ethylquinolinium iodide as a substrate in NaIO₄-mediated cascade reactions to access 3-iodo-N-ethyl quinolinones with high regioselectivity and functional group tolerance [3]. This method provides a direct route to iodinated quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.

Analytical Reagent Development: Spectrophotometric Probes

Derivatize 1-ethylquinolinium iodide to create functionalized probes, such as 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide, for use in sequential injection analysis systems. This derivative has been structurally and spectrophotometrically characterized for tungsten determination [4].

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